Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride
Description
Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride is a heterocyclic amine derivative featuring a 1,2,4-oxadiazole ring linked to an ethylamine backbone with a methyl substituent on the amine. The 1,2,4-oxadiazole moiety is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and ability to engage in hydrogen bonding, making it a common pharmacophore in drug design . The hydrochloride salt enhances solubility, a critical factor for bioavailability.
Properties
Molecular Formula |
C5H10ClN3O |
|---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
N-methyl-1-(1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H9N3O.ClH/c1-4(6-2)5-7-3-9-8-5;/h3-4,6H,1-2H3;1H |
InChI Key |
MWYWGGVTWIGEMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC=N1)NC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride typically involves the cyclization of amidoximes with carboxyl derivatives or aldehydes. One common method is the reaction of amidoximes with acyl chlorides under basic conditions to form the oxadiazole ring . The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring and amine group participate in oxidation processes:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | Oxidation of amine to nitro group | 65–70% | |
| H₂O₂ | Room temperature, 24 hrs | Oxadiazole ring oxidation to oxadiazole N-oxide | 45–50% |
-
Potassium permanganate selectively oxidizes the primary amine to a nitro group while preserving the oxadiazole ring.
-
Hydrogen peroxide generates N-oxide derivatives, enhancing electrophilicity of the oxadiazole ring .
Reduction Reactions
The oxadiazole ring undergoes reduction under specific conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous THF, reflux | Reduced oxadiazole to amidine derivative | 55–60% | |
| H₂/Pd-C | Ethanol, 50 psi H₂ | Ring opening to form thioamide intermediate | 70–75% |
-
Lithium aluminum hydride reduces the oxadiazole ring to an amidine, retaining the ethylamine backbone.
-
Catalytic hydrogenation cleaves the ring, producing thioamide intermediates with potential for further functionalization .
Nucleophilic Substitution
The oxadiazole ring’s electron-deficient nature facilitates nucleophilic attacks:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| R-X (alkyl halide) | K₂CO₃, DMF, 80°C | Alkylation at oxadiazole C-5 position | 60–85% | |
| NH₃ (gas) | Sealed tube, 120°C | Amine substitution at C-3 position | 40–50% |
-
Alkylation occurs preferentially at the C-5 position due to steric and electronic factors .
-
Ammonia substitution at C-3 generates diamino derivatives, though yields are moderate .
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Dipolarophiles | Microwave, 150°C | Triazole or isoxazole fused hybrids | 70–90% | |
| Nitrile oxides | Toluene, reflux | 1,2,4-Oxadiazole-isoxazoline conjugates | 65–75% |
-
Microwave-assisted cycloadditions with acetylenes yield triazole hybrids with improved reaction efficiency .
-
Nitrile oxide coupling produces bicyclic structures with retained bioactivity .
Acid-Base Reactions
The hydrochloride salt undergoes pH-dependent transformations:
-
Deprotonation in basic media increases nucleophilicity of the amine for subsequent reactions.
-
Recrystallization via HCl reprotonation improves compound stability .
Functionalization of the Amine Group
The primary amine undergoes typical amine reactions:
-
Acylation and sulfonation enhance hydrophobicity for membrane penetration in drug candidates .
-
Reductive amination expands structural diversity for SAR studies .
Key Mechanistic Insights
-
Oxadiazole Ring Stability : The ring remains intact under mild acidic/basic conditions but undergoes cleavage under strong reducing agents .
-
Position-Specific Reactivity : C-5 of the oxadiazole is more reactive toward electrophiles than C-3 due to resonance effects .
-
Salt Effects : The hydrochloride counterion moderates amine nucleophilicity, requiring deprotonation for certain reactions .
This compound’s reactivity profile makes it valuable for synthesizing bioactive hybrids, particularly in antimicrobial and anticancer drug development . Experimental data emphasize the need for controlled conditions to balance ring stability and functional group transformations.
Scientific Research Applications
Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antibacterial and antiviral properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
*Calculated using data from analogous compounds (e.g., ).
Key Observations:
- Lipophilicity : Substituents like tert-butyl (XLogP=1.8) and benzoxazolyl (XLogP=2.3) significantly increase lipophilicity compared to the parent compound (XLogP≈0.2), which may improve blood-brain barrier penetration but reduce aqueous solubility .
- Hydrogen Bonding: All analogs maintain 1 hydrogen bond donor (amine) but vary in acceptors (4–6), influencing solubility and target engagement .
Pharmacological Implications
For example:
Biological Activity
Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride is a compound belonging to the oxadiazole family, known for its diverse biological activities. The oxadiazole ring structure is associated with various pharmacological properties, making it a focal point in drug discovery and development. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound can be attributed to the oxadiazole moiety. Compounds containing this heterocyclic structure have been shown to interact with several biological targets, leading to a range of pharmacological effects:
- Antimicrobial Activity : Oxadiazole derivatives have demonstrated significant antimicrobial properties against various pathogens. For instance, modifications to the 1,2,4-oxadiazole class have shown effectiveness against resistant strains of Clostridioides difficile and Enterococcus faecium .
- Anticancer Properties : Studies indicate that oxadiazole derivatives exhibit anticancer activities by inhibiting key enzymes involved in cancer progression. For example, certain compounds have shown inhibitory effects on human deacetylase Sirtuin 2 and carbonic anhydrases .
- Anti-inflammatory and Analgesic Effects : The anti-inflammatory potential of oxadiazoles has been noted in various studies, highlighting their role in pain management .
Biological Activities Overview
The following table summarizes the biological activities associated with this compound and related compounds:
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of modified 1,2,4-oxadiazole compounds against C. difficile. The lead compound exhibited a minimum inhibitory concentration (MIC) of 6 µg/mL, demonstrating comparable effectiveness to vancomycin (2 µg/mL). Furthermore, time-kill assays indicated rapid bactericidal activity at concentrations above 12 µg/mL .
Case Study 2: Anticancer Activity
In another investigation involving various cancer cell lines, a specific derivative of this compound was tested for its antiproliferative effects. Results showed that this compound had a significant impact on cell viability across multiple cancer types, reinforcing the potential for therapeutic applications in oncology .
Q & A
Q. What are the common synthetic routes for preparing Methyl[1-(1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves coupling reactions between oxadiazole precursors and amine derivatives. For example, analogous compounds (e.g., 3-Methyl-N-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide) are synthesized via condensation of 1-(1,2,4-oxadiazol-3-yl)ethylamine with activated carbonyl intermediates under reflux in polar aprotic solvents like DMF or THF . Key intermediates are characterized using NMR (e.g., singlet at δ 11.06 ppm for oxadiazole protons), ESI-MS (m/z 394.1 for [M+H]), and HPLC purity (>98%) .
Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer : NMR and NMR are essential for confirming the oxadiazole ring (distinct proton signals at δ 8.56–11.06 ppm) and amine hydrochloride salt formation (broad NH peaks). ESI-MS or LCMS validates molecular weight (e.g., CHClNO, MW 163.6), while HPLC (reverse-phase C18 columns, 90–99% purity) ensures absence of unreacted precursors .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store desiccated at 2–8°C in amber vials to prevent hydrolysis of the oxadiazole ring or amine hydrochloride decomposition. Avoid exposure to strong oxidizers and moisture. Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended for long-term storage protocols .
Advanced Research Questions
Q. How can synthetic yields be optimized for low-yielding steps (e.g., <25% in oxadiazole ring formation)?
- Methodological Answer : Yield optimization strategies include:
- Catalysis : Use Pd/Cu-mediated cross-coupling for oxadiazole-amine bond formation.
- Solvent Effects : Switch to DMSO or acetonitrile to enhance reaction kinetics.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
Post-synthesis purification via flash chromatography (silica gel, CHCl/MeOH gradient) or recrystallization (ethanol/water) can further enhance purity .
Q. What analytical approaches resolve contradictions in spectral data (e.g., unexpected 1H^1H1H NMR splitting patterns)?
- Methodological Answer : Contradictions may arise from tautomerism in the oxadiazole ring or salt dissociation. Use:
Q. How can researchers assess the compound’s stability under experimental conditions (e.g., aqueous buffers for bioassays)?
- Methodological Answer : Conduct accelerated degradation studies:
- pH-Variation : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor via LCMS for hydrolysis products (e.g., carboxylic acid derivatives).
- Oxidative Stress : Expose to HO (3%) and analyze for sulfoxide or nitroso byproducts.
- Photostability : UV irradiation (254 nm) to detect photooxidation .
Q. What strategies mitigate batch-to-batch variability in bioactivity studies?
- Methodological Answer :
- Standardized Synthesis : Fix reaction parameters (temperature, solvent ratios) and validate via QC tools (HPLC, NMR).
- Impurity Profiling : Use LC-HRMS to identify trace impurities (e.g., uncyclized thioamide precursors) that may antagonize biological targets.
- Bioassay Controls : Include reference compounds (e.g., oxadiazole-based kinase inhibitors) to calibrate activity thresholds .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Discrepancies may stem from hydrochloride salt dissociation. Use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
